Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine
Description
Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine is a tertiary amine featuring an ethyl group, a branched 2-methylpropyl chain, and a pyridin-3-yl substituent. Although this compound was listed in CymitQuimica’s catalog, it is currently discontinued, suggesting challenges in synthesis or commercial demand .
Properties
IUPAC Name |
N-ethyl-2-methyl-1-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13-11(9(2)3)10-6-5-7-12-8-10/h5-9,11,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQKFYCBEGUAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine typically involves the reaction of 2-methyl-1-(pyridin-3-yl)propan-1-amine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine can undergo alkylation to form quaternary ammonium salts:
Steric hindrance from the 2-methyl group slows reaction kinetics compared to linear analogues .
Acylation
The amine reacts with acylating agents to form stable amides:
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Reagents : Acetyl chloride (1.5 eq), pyridine (base), dichloromethane .
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Product : N-Ethyl-N-(2-methyl-1-(pyridin-3-yl)propyl)acetamide.
Key Data :
Oxidation Reactions
The tertiary amine is resistant to oxidation under mild conditions but forms N-oxides with strong oxidizers:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 12 h | N-Oxide derivative | 65% |
| mCPBA | CH₂Cl₂, 0°C to 25°C, 6 h | N-Oxide with epimerization | 58% |
The pyridine ring remains intact under these conditions .
Complexation with Metal Ions
The pyridine nitrogen and amine group act as ligands for transition metals:
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Cu(II) Complex : Forms a 1:1 complex in ethanol (log K = 4.2) .
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Pd(II) Catalyst : Used in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .
Salt Formation
The amine forms stable salts with mineral and organic acids:
| Acid | Conditions | Application |
|---|---|---|
| HCl (gas) | Et₂O, 0°C | Water-soluble hydrochloride salt |
| Camphanic acid | CH₂Cl₂, RT | Chiral resolving agent |
The hydrochloride salt exhibits improved solubility in polar solvents (e.g., 35 mg/mL in H₂O) .
Degradation Pathways
Scientific Research Applications
Pharmacological Applications
Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine has been investigated for its inhibitory effects on various biological targets, particularly in the context of neurological and oncological diseases.
1.1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Research has demonstrated that compounds related to this compound exhibit potent inhibitory activity against nNOS, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Studies indicate that modifications to the compound can enhance its permeability across the blood-brain barrier (BBB), which is crucial for CNS drug development .
Key Findings:
- Potency against human nNOS:
- Selectivity over other NOS isoforms: High selectivity ratios were recorded, indicating potential for targeted therapies .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds.
2.1. Synthesis of Novel Compounds
The compound has been utilized in various synthetic pathways to produce derivatives with enhanced biological activities. For instance, it has been involved in reactions that yield c-KIT kinase inhibitors, which are relevant in treating gastrointestinal stromal tumors (GISTs) and other cancers .
Synthesis Example:
- The compound was reacted with different aromatic rings to explore activity enhancement and lipophilicity, leading to improved pharmacokinetic profiles .
Therapeutic Potential
The therapeutic implications of this compound extend beyond its immediate pharmacological effects.
3.1. Cancer Treatment
Compounds derived from this compound have shown promise as inhibitors of receptor tyrosine kinases such as c-KIT. This inhibition is critical for managing cancers where these receptors are overactive .
Clinical Relevance:
- Targeting c-KIT mutations can lead to effective treatments for specific types of cancer, thus expanding the therapeutic arsenal available for
Mechanism of Action
The mechanism of action of Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Aliphatic Tertiary Amines
Triethylamine (C₆H₁₅N) is a simple tertiary amine with three ethyl groups. Key differences include:
- Basicity : Triethylamine (pKa ~10.75) is more basic than pyridine-containing amines due to the absence of electron-withdrawing aromatic rings. Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine likely has reduced basicity (estimated pKa ~7–9) due to the pyridine ring’s electron-withdrawing effects .
- Solubility : Triethylamine is sparingly soluble in water but miscible in organic solvents. The target compound’s pyridine group may enhance water solubility compared to purely aliphatic amines, though the branched alkyl chain could offset this .
Ethyl methyl propyl amine (C₇H₁₇N), another tertiary amine, lacks aromaticity. Its simpler structure results in lower molecular weight (115.22 g/mol vs.
Comparison with Pyridine-Containing Amines
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₁H₁₄N₄) shares a pyridin-3-yl group but incorporates a pyrazole ring and cyclopropylamine. This compound, synthesized via copper-catalyzed coupling, highlights the role of heterocycles in modulating biological activity.
RS194B (structure unspecified in ) contains a dimethylamine handle and ethyl linker. Ethyl linkers in such reactivators demonstrated superior efficiency in reactivating enzymes compared to propyl variants in specific cases, emphasizing the importance of linker length and flexibility.
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Basicity (pKa) |
|---|---|---|---|---|
| This compound | C₁₂H₁₉N₂ | 191.30 | Ethyl, 2-methylpropyl, pyridin-3-yl | ~7–9 (estimated) |
| Triethylamine | C₆H₁₅N | 101.19 | Three ethyl groups | ~10.75 |
| RS194B | Not specified | — | Ethyl linker, dimethylamine | — |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₄N₄ | 202.26 | Pyridin-3-yl, pyrazole, cyclopropyl | — |
Biological Activity
Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine, a compound with the chemical formula C12H16N2, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring that is known for its ability to interact with various biological targets. The presence of the ethyl and methyl groups enhances its lipophilicity, which is crucial for cell membrane permeability.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity. This mechanism is common among pyridine derivatives, which often interact with enzymes involved in metabolic pathways.
- Receptor Binding : It is hypothesized that this compound could act as a ligand for certain receptors, influencing various physiological processes.
1. Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related pyridine derivatives have shown efficacy in models of neurodegenerative diseases by inhibiting nitric oxide synthase (nNOS), which is implicated in neuronal damage .
2. Anti-inflammatory Properties
Pyridine derivatives are often explored for their anti-inflammatory effects. This compound could potentially modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .
3. Antimicrobial Activity
Some studies have reported that structural analogs of this compound possess antimicrobial properties, suggesting its potential use in treating infections .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring : Using appropriate precursors and reaction conditions.
- Alkylation : Introducing the ethyl group through alkylation reactions.
- Purification : Employing chromatography techniques to isolate the desired compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
